![molecular formula C6H8FO5T3 B1141899 2-Fluoro-2-deoxy-D-glucose, [5,6-3H] CAS No. 118121-49-6](/img/structure/B1141899.png)

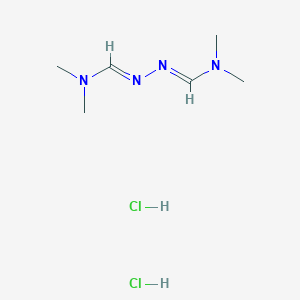

2-Fluoro-2-deoxy-D-glucose, [5,6-3H]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

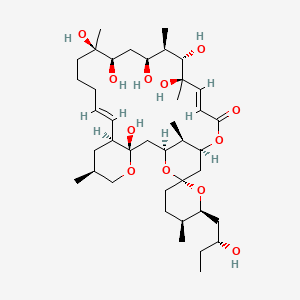

2-Fluoro-2-deoxy-D-glucose is a non-toxic structural analog of glucose . It significantly inhibits glycosylation . As a glucose analog, its uptake is rapid in brain and heart cells . It can be taken up by cells but does not undergo metabolic glycolysis .

Synthesis Analysis

The synthesis of 2-Fluoro-2-deoxy-D-glucose has been described in various studies . For instance, one method involves the reaction of 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulphonyl)-β-D-mannopyranose with tetraalkylammonium fluorides . Another method involves the treatment of 3,4,6-Tri-O-acetyl-D-glucal with 18 F-labeled molecular fluorine, followed by hydrolysis .Molecular Structure Analysis

The molecular structure of 2-Fluoro-2-deoxy-D-glucose consists of the fluorine-18 radionuclide substituting the hydroxyl group at the C-2 position of glucose . The IUPAC chemical name is 2-deoxy-2-[F-18]fluoroglucose .Chemical Reactions Analysis

2-Fluoro-2-deoxy-D-glucose is taken up by cells but does not undergo metabolic glycolysis . It is phosphorylated by hexokinase II to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), but unlike glucose, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase (PGI) to a 5 carbon ring .Physical And Chemical Properties Analysis

The empirical formula of 2-Fluoro-2-deoxy-D-glucose is C6H11FO5 . Its molecular weight is 182.15 g/mol .Mecanismo De Acción

The uptake of 2-Fluoro-2-deoxy-D-glucose by tissues is a marker for the tissue uptake of glucose, which in turn is closely correlated with certain types of tissue metabolism . After 2-Fluoro-2-deoxy-D-glucose is injected into a patient, a PET scanner can form two-dimensional or three-dimensional images of the distribution of 2-Fluoro-2-deoxy-D-glucose within the body .

Direcciones Futuras

The use of 2-Fluoro-2-deoxy-D-glucose in medical imaging, specifically in positron emission tomography (PET), has profoundly modified the daily activity of most nuclear medicine services . Its potential to investigate biological processes in a non-invasive manner in living organs has led to the development of more than 4000 PET probes . Future research may focus on improving the sensitivity and specificity of 2-Fluoro-2-deoxy-D-glucose for defined molecular targets .

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxy-5,6,6-tritritiohexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i2T2,4T |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYNUTHNTBLRMT-NXTKHULWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H][C@]([C@H]([C@@H]([C@H](C=O)F)O)O)(C([3H])([3H])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-deoxy-D-glucose, [5,6-3H] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

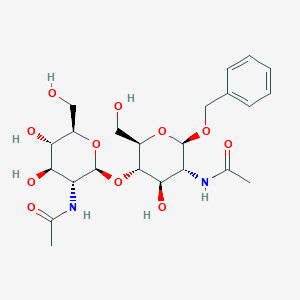

![(1R)-1-[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1141818.png)

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)

![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin](/img/structure/B1141834.png)

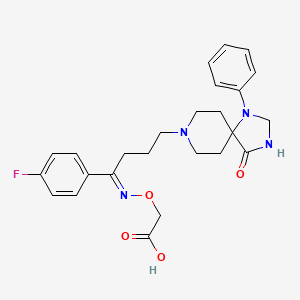

![6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B1141836.png)

![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1141837.png)